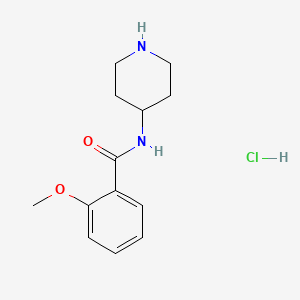

2-Methoxy-N-(piperidine-4-yl)benzamide hydrochloride

CAS No.: 1021901-98-3

Cat. No.: VC4543761

Molecular Formula: C13H19ClN2O2

Molecular Weight: 270.76

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1021901-98-3 |

|---|---|

| Molecular Formula | C13H19ClN2O2 |

| Molecular Weight | 270.76 |

| IUPAC Name | 2-methoxy-N-piperidin-4-ylbenzamide;hydrochloride |

| Standard InChI | InChI=1S/C13H18N2O2.ClH/c1-17-12-5-3-2-4-11(12)13(16)15-10-6-8-14-9-7-10;/h2-5,10,14H,6-9H2,1H3,(H,15,16);1H |

| Standard InChI Key | CZUORCCORLEIHK-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC=C1C(=O)NC2CCNCC2.Cl |

Introduction

Structural and Molecular Properties

Chemical Identity

2-Methoxy-N-(piperidine-4-yl)benzamide hydrochloride is characterized by a benzamide backbone substituted with a methoxy group at the 2-position and a piperidine ring at the 4-amino position, with a hydrochloride salt enhancing solubility. Key identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | 2-methoxy-N-piperidin-4-ylbenzamide; hydrochloride |

| Molecular Formula | |

| Molecular Weight | 270.76 g/mol |

| InChI | InChI=1S/C13H18N2O2.ClH/c1-17-12-5-... |

| SMILES | COC1=C(C=CC=C1)C(=O)NC2CCNCC2.Cl |

The piperidine ring contributes to its basicity and ability to cross the blood-brain barrier, while the methoxy group influences electronic properties and binding interactions.

Synthesis and Characterization

Synthetic Routes

The synthesis typically involves a multi-step process:

-

Benzamide Formation: Condensation of 2-methoxybenzoic acid with piperidine-4-amine using coupling agents like EDC/HOBt.

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt, improving crystallinity and stability.

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm purity (>95%) and structural integrity.

Comparative Analysis with Structural Analogs

The absence of a hydroxamate group in 2-methoxy-N-(piperidine-4-yl)benzamide may limit HDAC affinity but could reduce off-target effects compared to vorinostat .

Future Directions

-

Mechanistic Studies: Elucidate interactions with HDACs, MAOs, and antimicrobial targets.

-

Optimization: Introduce substituents (e.g., fluorine, trifluoromethyl) to enhance potency and selectivity.

-

In Vivo Testing: Evaluate pharmacokinetics and toxicity in animal models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume